molecular formula C16H18N2O4S2 B2622640 (4-(Methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034373-84-5

(4-(Methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No. B2622640
CAS RN: 2034373-84-5
M. Wt: 366.45
InChI Key: LKHIBXVJPWXCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidin-1-yl group, a thiazol-2-yloxy group, and a methylsulfonyl group. The exact structure can be determined using techniques such as X-ray diffraction .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications. Similar compounds, such as indole derivatives, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

It is known that thiazole and indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad spectrum of biological activities, making them potential targets for this compound.

Mode of Action

Compounds containing thiazole and indole moieties are known to interact with their targets in a way that triggers a series of biochemical reactions . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Thiazole and indole derivatives are known to influence a variety of biochemical pathways . These can include pathways related to antimicrobial, antiviral, anti-inflammatory, and antitumor activities, among others . The downstream effects would depend on the specific pathway and the nature of the interaction between the compound and its target.

Result of Action

Based on the known activities of thiazole and indole derivatives, it can be inferred that the compound may have potential antimicrobial, antiviral, anti-inflammatory, and antitumor effects .

properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-24(20,21)14-6-9-18(10-7-14)15(19)12-2-4-13(5-3-12)22-16-17-8-11-23-16/h2-5,8,11,14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHIBXVJPWXCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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